Cas no 2680711-96-8 (3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)

3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28291236
- 3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- 2680711-96-8
- 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
-
- インチ: 1S/C13H14F3NO4/c1-2-21-9-5-3-4-8(6-9)10(7-11(18)19)17-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H,17,20)(H,18,19)
- InChIKey: XHHVHYYBGNMJOS-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(CC(=O)O)C1C=CC=C(C=1)OCC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 305.08749241g/mol
- どういたいしつりょう: 305.08749241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 75.6Ų
3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291236-0.25g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28291236-2.5g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28291236-0.1g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28291236-5g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28291236-10.0g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28291236-0.05g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28291236-0.5g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28291236-5.0g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28291236-1.0g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28291236-1g |
3-(3-ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2680711-96-8 | 1g |
$541.0 | 2023-09-08 |
3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報
Research Brief on 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680711-96-8)
In recent years, the compound 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680711-96-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoroacetamido and ethoxyphenyl functional groups, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid involves a multi-step process that includes the introduction of the trifluoroacetamido moiety and the ethoxyphenyl group. Recent studies have optimized these synthetic routes to improve yield and purity, which are critical for pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and purity.
From a biological perspective, this compound has demonstrated notable activity in modulating specific enzymatic pathways. Preliminary in vitro studies indicate that it acts as an inhibitor of certain proteases and kinases, which are often implicated in inflammatory and oncogenic processes. These findings suggest potential applications in treating conditions such as rheumatoid arthritis and certain types of cancer. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and pharmacodynamic properties.
Recent research has also explored the compound's mechanism of action at the molecular level. Structural analyses using X-ray crystallography and molecular docking simulations have provided insights into how 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid interacts with its target proteins. These studies highlight the importance of the trifluoroacetamido group in binding affinity and specificity, offering a foundation for the design of derivatives with enhanced therapeutic profiles.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Researchers are currently investigating formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to overcome these hurdles.
In conclusion, 3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its therapeutic potential while addressing the challenges associated with its clinical application. This brief underscores the importance of continued investment in research and development to unlock the full potential of this promising compound.
2680711-96-8 (3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid) 関連製品
- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)
- 24442-56-6(Cyclohexanol, 1-oxiranyl-)
- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)
- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)
- 280118-23-2(BMS-740808)
- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 10031-24-0(dibromostannane)



